Ca²⁺ Mobilization Potency: Mouse NPS Is ~3.1-Fold More Potent Than Human NPS at Human NPSR
In a direct head-to-head comparison performed in the same HEK293 cell background expressing human NPSR, mouse NPS (EC₅₀ = 3.0 ± 1.3 nM) exhibited approximately 3.1-fold higher potency for intracellular Ca²⁺ mobilization than human NPS (EC₅₀ = 9.4 ± 3.2 nM). Rat NPS (EC₅₀ = 3.2 ± 1.1 nM) showed potency comparable to mouse NPS [1]. This finding is corroborated by independent product validation data confirming mouse NPS EC₅₀ = 3 nM at the NPSR .
| Evidence Dimension | EC₅₀ for intracellular Ca²⁺ mobilization at human NPSR expressed in HEK293 cells |
|---|---|
| Target Compound Data | Mouse NPS EC₅₀ = 3.0 ± 1.3 nM |
| Comparator Or Baseline | Human NPS EC₅₀ = 9.4 ± 3.2 nM; Rat NPS EC₅₀ = 3.2 ± 1.1 nM |
| Quantified Difference | Mouse NPS is ~3.1-fold more potent than human NPS (p < 0.05); mouse and rat NPS are equipotent (ratio ~1.07) |
| Conditions | HEK293 cells stably expressing recombinant human NPSR; Ca²⁺ mobilization measured by fluorometric imaging plate reader (FLIPR); Xu et al. 2004 Neuron |
Why This Matters
A 3.1-fold potency difference means that substituting human NPS for mouse NPS would require ~3-fold higher peptide concentrations to achieve equivalent receptor activation, introducing potential off-target effects and dose-response curve shifts that compromise cross-study comparability.
- [1] Xu YL, Reinscheid RK, Huitron-Resendiz S, Clark SD, Wang Z, Lin SH, Brucher FA, Zeng J, Ly NK, Henriksen SJ, de Lecea L, Civelli O. Neuropeptide S: a neuropeptide promoting arousal and anxiolytic-like effects. Neuron. 2004;43(4):487-497. PMID: 15312648. View Source
